REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]([OH:10])=O.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[C:8]([Cl:13])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
0.837 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(N=CC=C1)C(=O)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.306 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |